molecular formula C17H16INO4 B3273095 N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide CAS No. 579521-68-9

N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide

Cat. No.: B3273095
CAS No.: 579521-68-9
M. Wt: 425.22 g/mol
InChI Key: ZLELEQWWTUGASW-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide (CAS 579521-68-9, molecular formula C₁₇H₁₆INO₄, molecular weight 425.22 g/mol) is an acetamide derivative characterized by a phenoxy backbone substituted with a formyl group at the 4-position, an iodine atom at the 2-position, and a methoxy group at the 6-position. The benzyl group attached to the acetamide nitrogen enhances lipophilicity, which may influence its solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-22-15-8-13(10-20)7-14(18)17(15)23-11-16(21)19-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELEQWWTUGASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group and iodine atom may play crucial roles in its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide are compared below with related acetamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural Analogues with Phenoxy/Acetamide Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield Key Features/Applications Reference
This compound C₁₇H₁₆INO₄ 425.22 4-formyl, 2-iodo, 6-methoxy N/A High lipophilicity; potential reactivity at formyl group
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₇H₁₅N₂O₆ 353.16 4-formyl, 2-methoxy, 4-nitrophenyl N/A Enhanced electronic effects from nitro group
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-propoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide C₃₃H₃₈N₂O₆ 582.67 3,4-dimethoxyphenylmethyl, 7-propoxy 70% Orexin-1 receptor antagonist; improved solubility
N-Benzyl-2-{6-[(cyclopropylmethyl)(methyl)amino]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide C₃₃H₃₉N₃O₄ 565.69 Cyclopropylmethylamino, 3,4-dimethoxy 94% High synthetic efficiency; CNS permeability
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₅H₂₀FNO₃ 281.32 4-butyryl, 2-fluoro, N-butyl 82% Simplified alkyl chain; lower molecular weight

Key Observations

In contrast, fluoro or nitro substituents (e.g., in and ) prioritize electronic effects over steric hindrance. Methoxy and propoxy groups (e.g., in ) improve solubility compared to the formyl group, which may reduce aqueous stability due to aldehyde reactivity.

Synthetic Yields :

  • The target compound’s synthesis yield is unspecified, but structurally related compounds (e.g., ) achieve yields of 70–94% via optimized coupling or alkylation steps. Lower yields (e.g., 24% for ) correlate with complex substitution patterns.

Thermal and Spectral Properties :

  • Melting points for analogues range from 74°C to 138°C (), influenced by substituent symmetry and crystallinity. The target compound’s melting point is unspecified but likely higher due to its iodine content.

Research Findings and Implications

  • Functional Group Utility : The formyl group offers a handle for further derivatization (e.g., Schiff base formation), unlike inert methoxy or alkyl groups in analogues .
  • Pharmacokinetic Predictions : The benzyl group and iodine substituent suggest moderate blood-brain barrier permeability, aligning with trends observed in CNS-targeted analogues .

Biological Activity

N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Benzyl group : Enhances lipophilicity and potential receptor interactions.
  • Formyl group : May contribute to the compound's reactivity and binding affinity.
  • Iodo atom : Impacts the compound's electronic properties and may enhance biological activity.
  • Methoxyphenoxy moiety : Provides additional sites for interaction with biological targets.

The molecular formula is C16H17NO3C_{16}H_{17}NO_3 with a molecular weight of approximately 285.32 g/mol .

The exact mechanism of action for this compound remains partially understood. It is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The presence of the formyl and iodo groups may enhance its binding affinity towards certain enzymes or receptors, although further studies are needed to elucidate these pathways .

Pharmacological Effects

  • Anticonvulsant Activity :
    • Research has indicated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies demonstrated that substituted N-benzyl 2-acetamidoacetamides provided protection against maximal electroshock-induced seizures in animal models. The efficacy of these compounds was assessed using the maximal electroshock (MES) test, where certain derivatives showed protective effects comparable to established anticonvulsants like phenobarbital .
    • The ED50 values for some derivatives were recorded as low as 8.3 mg/kg, indicating potent anticonvulsant activity .
  • Antimicrobial Activity :
    • Preliminary investigations have suggested that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in treating bacterial infections .
  • Enzyme Inhibition :
    • Compounds with similar structural motifs have shown enzyme inhibition properties, making this compound a candidate for further pharmacological evaluation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the differences in biological activity among related compounds:

Compound NameKey DifferencesBiological Activity
N-benzyl-2-(4-formyl-2-chloro-6-methoxyphenoxy)acetamideChlorine instead of iodineVaries significantly in reactivity
N-benzyl-2-(4-formyl-2-bromo-6-methoxyphenoxy)acetamidePresence of bromineAltered chemical properties
N-benzyl-2-(4-formyl-2-fluoro-6-methoxyphenoxy)acetamideFluorine substitutionPotentially enhanced stability
This compoundIodine substitutionNotable biological activity

Study on Anticonvulsant Activities

A significant study investigated the anticonvulsant activities of various derivatives of N-benzyl compounds. The research concluded that specific substitutions at the C(2) position were crucial for maximizing anticonvulsant effects. The study compared ED50 values across different compounds, demonstrating that certain derivatives had comparable or superior efficacy to established treatments .

Screening for Antimicrobial Properties

Research focused on assessing the antimicrobial efficacy of N-benzyl derivatives revealed promising results against several bacterial strains. These findings support further exploration into its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide?

  • The synthesis requires precise control of reaction conditions. Key factors include:

  • Temperature : Maintaining 40–60°C during nucleophilic substitution to avoid side reactions (e.g., hydrolysis of the iodo group) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity for ether bond formation .
  • Catalysts : Use of potassium carbonate or cesium carbonate to deprotonate phenolic intermediates .
    • Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the product from byproducts like unreacted iodophenol derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy :

  • 1^1H NMR confirms the presence of the benzyl group (δ 4.4–4.6 ppm for –CH2_2–), formyl proton (δ 9.8–10.2 ppm), and methoxy signals (δ 3.7–3.9 ppm) .
  • 13^{13}C NMR identifies the carbonyl (δ 165–170 ppm) and aromatic carbons adjacent to iodine (δ 90–100 ppm) .
    • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C17_{17}H15_{15}INO4_4) .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation of the formyl group .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Kinase inhibition assays : Test Src kinase inhibition using ADP-Glo™ assays, given structural similarities to KX2-391 (a Src inhibitor) .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) at 1–50 µM concentrations .
  • Reactive group stability : Monitor formyl group reactivity in PBS (pH 7.4) to assess suitability for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core modifications : Replace the iodo group with bromo or chloro to evaluate halogen effects on target binding .
  • Substituent variations : Synthesize derivatives with altered methoxy positions or benzyl substitutions (e.g., fluorobenzyl) to probe steric/electronic interactions .
  • Bioisosteric replacements : Substitute the formyl group with acetyl or nitro groups to assess impact on solubility and metabolic stability .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate activity trends with binding affinities to Src kinase .

Q. What mechanisms explain contradictory bioactivity data across studies?

  • Solubility differences : Poor aqueous solubility may reduce apparent potency in cell-based vs. enzyme assays. Use DMSO stocks <0.1% to avoid cytotoxicity artifacts .
  • Redox sensitivity : The iodo group may undergo dehalogenation in reducing environments (e.g., intracellular glutathione), altering metabolite activity .
  • Assay variability : Normalize data to positive controls (e.g., dasatinib for kinase assays) and validate with orthogonal methods (e.g., Western blotting for target inhibition) .

Q. How can the reactivity of the formyl and iodo groups be managed during functionalization?

  • Protecting groups : Temporarily mask the formyl group as a dimethyl acetal during alkylation or amidation steps .
  • Metal-catalyzed cross-coupling : Utilize Suzuki-Miyaura reactions (Pd catalysts) to replace iodine with aryl/heteroaryl groups without degrading the formyl moiety .
  • Stability testing : Monitor degradation via LC-MS under varying pH and temperature conditions to identify optimal storage buffers (e.g., lyophilized at –20°C) .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Crystal growth : Slow evaporation from methanol/water mixtures (7:3 v/v) produces diffraction-quality crystals. Iodo-heavy atoms facilitate phase determination via SHELXD .
  • Disorder modeling : The methoxy and benzyl groups may exhibit rotational disorder; refine using restraints in SHELXL .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weak scatterers like carbon and oxygen .

Methodological Considerations Table

AspectRecommendationEvidence Source
Synthesis yield Use Cs2_2CO3_3 in DMF at 50°C for phenolic coupling (yield >75%)
Formyl stability Avoid prolonged exposure to >40°C; store in inert atmosphere
Biological assays Include 0.1% BSA in buffer to prevent nonspecific binding in kinase assays
Crystallography SHELX suite for refinement; TWINABS for correcting absorption effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Reactant of Route 2
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N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide

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